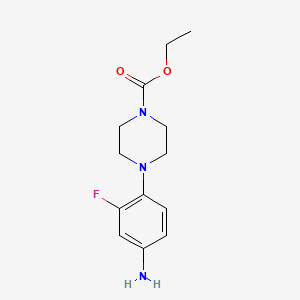

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Description

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a fluorinated aromatic ring and an ethyl carboxylate ester. Its synthesis involves microwave-assisted methods, as described in , where it serves as an intermediate for generating arylmethylenamino derivatives (4a–f) through reactions with aromatic aldehydes. Key spectral characteristics include the absence of –NH₂ signals in FT-IR and ¹H NMR spectra post-derivatization, indicating reactivity of the primary amine group .

Properties

IUPAC Name |

ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-2-19-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTHXFOPWIXRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the amino and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate ()

- Structure: Replaces the 4-amino-2-fluorophenyl group with a 4-fluorophenyl moiety and substitutes the carboxylate with an acetate ester.

- Synthesis : Prepared via nucleophilic substitution of 1-(4-fluorophenyl)piperazine with ethyl bromoacetate under mild conditions.

- Key Difference : Lacks the primary amine group, reducing its utility in forming Schiff base derivatives but enhancing stability under oxidative conditions .

tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate ()

Modifications to the Piperazine Core

Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate ()

- Structure : Incorporates an indole-containing side chain via hydroformylation/Fischer indolization.

- Synthesis : Achieved in high yield (94%) using Rh-catalyzed protocols, demonstrating versatility in appending heterocyclic motifs.

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives ()

Functional Group Diversity in Carboxylate Esters

Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate ()

- Structure: Contains a dicyanophenylpropanoyl group, introducing strong electron-withdrawing cyano substituents.

- Reactivity : The α,β-unsaturated carbonyl system enables participation in Michael addition reactions, unlike the parent compound .

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate ()

- Structure: Substitutes the amino-fluorophenyl group with a 2,6-difluorobenzoyl moiety.

Structural and Spectral Comparison Table

Key Findings and Implications

Reactivity: The primary amine in this compound enables derivatization (e.g., Schiff base formation), distinguishing it from non-aminated analogs .

Steric and Electronic Effects : tert-Butyl derivatives exhibit enhanced metabolic stability, while fluorinated aryl groups improve target binding in kinase inhibitors .

Biological Activity

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its piperazine structure, which is known for conferring various biological activities. Its chemical formula is with a molecular weight of 253.28 g/mol. The compound's structure includes an ethyl ester linked to a piperazine ring substituted with an amino group and a fluorophenyl moiety.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to bind to certain receptors or enzymes, leading to modulation of signaling pathways involved in cell growth and apoptosis.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in cancer cell metabolism, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on the compound's effects on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Case Study 2 : Another investigation revealed that the compound effectively reduced bacterial load in infected mice models, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate?

The compound is synthesized via catalytic hydrogenation of Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate. Key steps include:

- Reduction : Use of Pd/C catalyst in n-butanol with hydrazine hydrate under reflux (7 hours, monitored by TLC).

- Purification : Filtration followed by recrystallization from ethanol (yield >90%) .

- Validation : FT-IR confirms nitro group reduction (disappearance of NO₂ peaks at 1509/1354 cm⁻¹), while ¹H NMR shows aromatic proton shifts (δ 7.16–8.00 ppm for nitro precursor vs. δ 6.5–7.1 ppm post-reduction) .

Q. How is the compound characterized spectroscopically?

Standard characterization includes:

- FT-IR : Identifies functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.1 ppm) and piperazine carbons (δ 40–60 ppm).

- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

- Mass Spectrometry : Molecular ion peak at m/z 296.3 (M⁺) .

Q. What solvents and storage conditions preserve stability?

- Solubility : Highly soluble in DCM, ethanol, and DMSO; sparingly in water.

- Storage : Stable at –20°C under inert atmosphere (N₂/Ar) for >6 months. Avoid exposure to strong acids/bases to prevent ester hydrolysis .

Q. What analytical methods validate purity and identity?

- TLC : Monitors reaction progress (mobile phase: ethyl acetate/hexane, 1:2).

- HPLC : Quantifies purity (>98% using C18 column, acetonitrile/water gradient).

- Melting Point : Sharp range (90–93°C) indicates crystallinity .

Advanced Research Questions

Q. How can derivatization of the 4-amino group enhance bioactivity?

The amino group is modified via:

- Schiff Base Formation : React with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (12 hours) to form imine derivatives.

- Validation : Loss of NH₂ signals in ¹H NMR and new aldehyde-derived peaks (δ 8.0–9.0 ppm) confirm functionalization .

- Applications : Derivatives show improved kinase inhibition (e.g., EGFR IC₅₀ < 1 µM) due to enhanced hydrophobic interactions .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Purity : Validate via HPLC and elemental analysis.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Orthogonal Assays : Cross-check enzyme inhibition (SPR) with cellular viability (MTT) .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to identify key interactions (e.g., piperazine-F with ATP-binding pocket residues).

- MD Simulations : AMBER for stability analysis (RMSD < 2 Å over 100 ns) .

Q. How does the 3D conformation impact target selectivity?

- X-ray Crystallography : Piperazine adopts a chair conformation, while the fluorophenyl group aligns perpendicularly, favoring π-stacking with tyrosine kinases .

- NMR NOE : Inter-proton distances (e.g., 2.5 Å between piperazine CH₂ and fluorophenyl H) confirm spatial arrangement .

Q. What strategies optimize SAR for kinase inhibition?

- Fragment Replacement : Substitute fluorophenyl with 4-chlorophenyl to enhance halogen bonding (e.g., IC₅₀ improvement from 5 µM to 0.8 µM).

- Side Chain Elongation : Introduce ethyl groups to piperazine N-atoms to increase hydrophobic contact surface .

Q. How to address low solubility in aqueous assays?

- Co-solvents : Use 5% DMSO in PBS (v/v) without cytotoxicity.

- Nanoparticle Formulation : Encapsulate in PLGA-PEG (80% encapsulation efficiency, sustained release over 72 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.